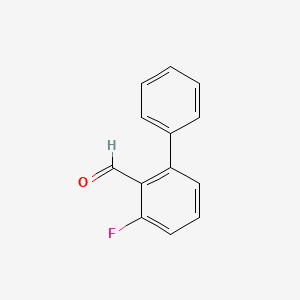

![molecular formula C14H12FN3O2S2 B2817087 Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 862974-69-4](/img/structure/B2817087.png)

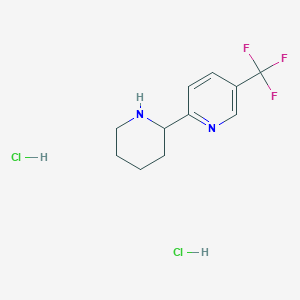

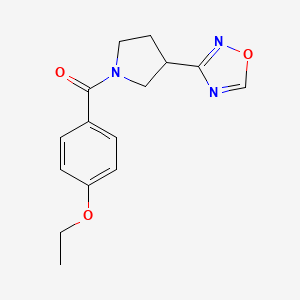

Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of benzothiazole, a heterocyclic compound with a wide range of biological activities . Benzothiazole derivatives have been found to exhibit anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives possess a high degree of structural diversity that has proven it vital for the investigation for novel therapeutics . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .科学的研究の応用

Synthesis and Characterization

- Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been explored in the field of organic synthesis. For example, Mohamed (2021) details its use in the creation of ethyl iminothiazolopyridine-4-carboxylate and other derivatives through reactions with arylidinemalononitrile derivatives. These compounds' structures were confirmed using elemental analysis and spectroscopic data, indicating the compound's potential in synthesizing a range of chemical entities (Mohamed, 2021).

Chemical Transformations

- The compound has been used in various chemical transformations, as demonstrated by Žugelj et al. (2009). They describe the transformation of a related compound, methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates (Žugelj et al., 2009).

Structural Analysis

- Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a closely related compound, has been the subject of structural analysis. Lynch and Mcclenaghan (2004) investigated its molecular structure, revealing hydrogen-bonded dimers and quartets, which offers insight into the structural characteristics of similar thiazole derivatives (Lynch & Mcclenaghan, 2004).

Novel Compound Synthesis

- In the field of novel compound synthesis, Tang Li-jua (2015) designed and synthesized ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, highlighting the versatility of thiazole derivatives in creating new chemical entities (Tang Li-jua, 2015).

Application in Biological Studies

- The compound and its derivatives have been studied for potential biological applications. Jeankumar et al. (2013) designed ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates and evaluated their activity against Mycobacterium tuberculosis, indicating its potential in medicinal chemistry (Jeankumar et al., 2013).

将来の方向性

作用機序

Target of Action

Benzothiazole derivatives have been found to exhibit potent inhibition againstM. tuberculosis .

Mode of Action

It is known that benzothiazole derivatives interact with their targets, leading to inhibition of the target organism or pathway

Biochemical Pathways

Benzothiazole derivatives have been found to have significant anti-tubercular activity This suggests that the compound may affect pathways related to the survival and proliferation of M tuberculosis

Result of Action

tuberculosis . This suggests that the compound may have a significant effect on the survival and proliferation of this organism at the molecular and cellular level.

生化学分析

Biochemical Properties

It is known that thiazoles can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the substituents on the thiazole ring . For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Cellular Effects

Thiazoles are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O2S2/c1-3-20-12(19)11-7(2)16-13(22-11)18-14-17-10-8(15)5-4-6-9(10)21-14/h4-6H,3H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZBIBJAAXZBQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC2=NC3=C(C=CC=C3S2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2817012.png)

![N-[(4-Tert-butylphenyl)-cyanomethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2817013.png)

![3,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2817016.png)

![N-(3-azepan-1-ylbutyl)-3-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2817024.png)

![Ethyl 2-[4,7-dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2817027.png)